molecular formula C18H17Cl2NO B4978937 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide

Cat. No. B4978937
M. Wt: 334.2 g/mol
InChI Key: SIGDMDPKDYWZES-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropanecarboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of neuroscience. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent anticonvulsant activity, and has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit neuroprotective effects, and has been shown to be effective in reducing neuronal damage in animal models of stroke and traumatic brain injury.

Mechanism of Action

The exact mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of ion channels in the brain. Specifically, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to enhance the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This enhancement of GABA-A receptor activity is believed to be responsible for the anticonvulsant and neuroprotective effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has also been found to exhibit a range of interesting biochemical and physiological effects. For example, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro, and has been shown to be effective in reducing tumor growth in animal models of cancer. Additionally, 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit anti-inflammatory effects, and has been shown to be effective in reducing inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide for lab experiments is its potency and specificity. 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit potent and specific effects on ion channels in the brain, making it an ideal tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. One area of interest is in the development of novel derivatives of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, and to determine its potential applications in the treatment of various neurological and inflammatory diseases. Finally, there is a need for further research on the potential side effects of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide, particularly with regard to its effects on liver and kidney function.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 2,3-dimethylbenzonitrile with 2,2-dichloroacetyl chloride in the presence of triethylamine to form the corresponding acylated intermediate. The intermediate is then treated with lithium diisopropylamide and cyclopropanecarboxylic acid to yield 2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropanecarboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product is typically above 98%.

properties

IUPAC Name

2,2-dichloro-N-(2,3-dimethylphenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-11-7-6-10-14(12(11)2)21-17(22)16-15(18(16,19)20)13-8-4-3-5-9-13/h3-10,15-16H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDMDPKDYWZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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